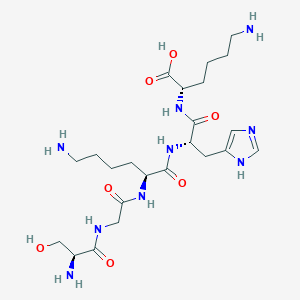
N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
准备方法
合成路线和反应条件
N-乙基-N-(3-甲酰基-2-氧代-2H-1-苯并吡喃-7-基)甘氨酸的合成通常涉及 7-羟基-4-甲基香豆素与炔丙基溴在干燥丙酮和无水碳酸钾中于 50°C 下反应。 然后与各种叠氮化钠反应 . 另一种方法涉及 Knoevenagel 反应,其中 8-甲酰基-7-羟基香豆素在哌啶存在下与 N,N-二取代氰基乙酰胺反应 .
工业生产方法
香豆素衍生物的工业生产方法通常涉及使用绿色化学原理,例如使用绿色溶剂和催化剂。 这些方法旨在降低化学合成对环境的影响,同时保持高产率和纯度 .
化学反应分析
反应类型
N-乙基-N-(3-甲酰基-2-氧代-2H-1-苯并吡喃-7-基)甘氨酸经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应会导致羟基衍生物的形成。
取代: 该化合物可以发生取代反应,尤其是在甲酰基上。
常用试剂和条件
这些反应中常用的试剂包括用于还原的硼氢化钠和用于氧化的各种氧化剂。 取代反应通常涉及使用卤代烷烃和碱 .
形成的主要产物
科学研究应用
N-乙基-N-(3-甲酰基-2-氧代-2H-1-苯并吡喃-7-基)甘氨酸具有广泛的科学研究应用,包括:
化学: 用作合成各种香豆素衍生物的前体。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医学: 研究其作为抗凝血剂和抗炎剂的潜在用途。
作用机制
N-乙基-N-(3-甲酰基-2-氧代-2H-1-苯并吡喃-7-基)甘氨酸的作用机制涉及其与各种分子靶标和途径的相互作用。 该化合物可以干扰肿瘤微环境乳酸通量,抑制表达 MCT1 和 MCT4 的肿瘤细胞中乳酸的流入 . 这种机制与它潜在的抗癌特性特别相关。
相似化合物的比较
类似化合物
与 N-乙基-N-(3-甲酰基-2-氧代-2H-1-苯并吡喃-7-基)甘氨酸类似的化合物包括:
7-羟基香豆素: 以其抗菌和抗癌特性而闻名。
华法林: 一种从香豆素衍生的知名抗凝血剂。
双香豆素: 另一种结构与华法林相似的抗凝血剂.
独特性
属性
CAS 编号 |
645352-43-8 |
|---|---|
分子式 |
C14H13NO5 |
分子量 |
275.26 g/mol |
IUPAC 名称 |
2-[ethyl-(3-formyl-2-oxochromen-7-yl)amino]acetic acid |
InChI |
InChI=1S/C14H13NO5/c1-2-15(7-13(17)18)11-4-3-9-5-10(8-16)14(19)20-12(9)6-11/h3-6,8H,2,7H2,1H3,(H,17,18) |
InChI 键 |
XJEFOJUVACXCEJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC(=O)O)C1=CC2=C(C=C1)C=C(C(=O)O2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
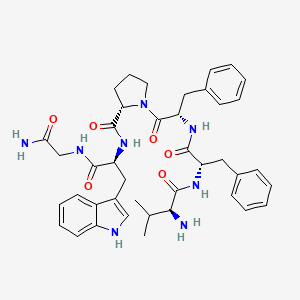
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)

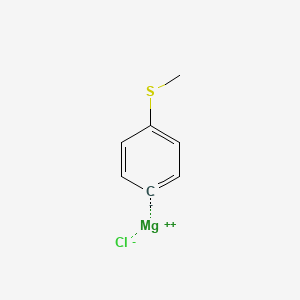
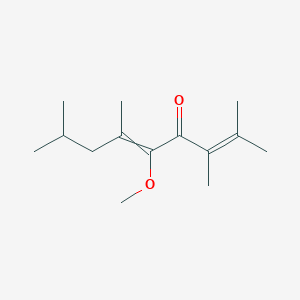
![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)
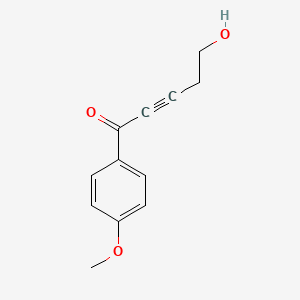

![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)
![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)
